Product packaging for 1H-indole-5-sulfonyl chloride(Cat. No.:CAS No. 1094209-33-2)

1H-indole-5-sulfonyl chloride

Cat. No.: B109613
CAS No.: 1094209-33-2
M. Wt: 215.66 g/mol
InChI Key: MZGMZFOGQIBZLB-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonyl chloride (CAS 1094209-33-2) is a high-value chemical building block that integrates the privileged indole scaffold with a highly reactive sulfonyl chloride group. This combination makes it an essential reagent for synthetic and medicinal chemists, particularly in the construction of novel sulfonamide derivatives . The sulfonyl chloride functional group is a strong electrophile, allowing it to react readily with primary and secondary amines to form sulfonamides, a key structural motif in many pharmaceutical agents . In research applications, this compound serves as a critical intermediate in drug discovery projects. It has been utilized in the synthesis of small-molecule inhibitors targeting vital enzymes, such as SARS-CoV 3CLpro, which plays a pivotal role in viral replication . Furthermore, its reactivity enables the development of compound libraries for high-throughput screening against various biological targets, aiding in the search for new antibacterial and anticancer agents . The compound can also participate in regioselective sulfenylation reactions to synthesize 3-thioindole derivatives, which are important organosulfur heterocycles in medicinal chemistry . Researchers value this compound for its versatility. The indole nucleus can engage in specific interactions with biological targets, while the sulfonyl moiety provides a synthetically accessible point for diversification. Handling requires appropriate safety precautions; the compound is corrosive and carries the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is supplied for laboratory use and must be stored under an inert atmosphere at 2-8°C . Please note: This product is offered for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2S B109613 1H-indole-5-sulfonyl chloride CAS No. 1094209-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGMZFOGQIBZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indole 5 Sulfonyl Chloride and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to indole (B1671886) sulfonyl chlorides and their precursors, often involving the direct functionalization of the indole ring.

Sulfonation of Indole Derivatives with Chlorosulfonic Acid

A common and direct method for the synthesis of indole-5-sulfonyl chloride involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid. smolecule.comnih.gov This reaction is typically performed under strongly acidic conditions.

The mechanism for this regioselective 5-chlorosulfonation is proposed to proceed through the protonation of the indole at the C3 position. smolecule.comnih.gov This protonation serves a dual purpose: it protects the typically reactive C3 position from electrophilic attack and directs the incoming electrophile, the chlorosulfonyl group (ClSO₂⁺), to the C5 position of the indole nucleus. smolecule.comnih.gov For instance, stirring 2-phenylindole (B188600) with neat chlorosulfonic acid at 0°C and allowing it to warm to room temperature yields the 5-chlorosulfonyl-2-phenylindole (B13929369) intermediate in high yield after quenching with ice water. nih.gov

This method has been successfully applied to various indole derivatives. For example, the sulfonation of 1-phenylsulfonyl-1H-indoles with chlorosulfonic acid in acetonitrile (B52724) provides a clean and simple protocol for the direct synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. researchgate.net This highlights the versatility of chlorosulfonic acid in achieving sulfonation at different positions of the indole ring, depending on the directing effects of existing substituents.

It is also possible to obtain sulfonated indole derivatives using a mixture of sulfuric acid and chlorosulfonic acid. google.com For example, reacting α-heptadecenyl-indole with a mixture of sulfuric acid monohydrate and chlorosulfonic acid at 10°C results in the formation of the corresponding sulfonic acid. google.com

Electrochemical Sulfonylation Methods for Indole Sulfonic Esters (Precursors to Sulfonyl Chlorides)

Recent advancements in synthetic chemistry have led to the development of electrochemical methods for the synthesis of indole sulfonic esters, which are valuable precursors that can be converted to the corresponding sulfonyl chlorides. These methods offer a greener and milder alternative to traditional sulfonation techniques. acs.orgnih.govacs.org

A direct electrochemical sulfonylation has been developed that utilizes indoles, inorganic sulfites (such as sodium metabisulfite (B1197395) or sodium bisulfite), and alcohols in an undivided electrolysis cell. acs.orgnih.govacs.org This method efficiently produces a variety of indolyl sulfonate esters. acs.orgnih.gov The inorganic sulfite (B76179) acts as the SO₂ source for the Csp²–H sulfonylation under mild conditions. acs.orgnih.govacs.org This electrochemical approach is notable for its use of readily available and cost-effective reagents. acs.orgnih.gov

The following table summarizes the key aspects of this electrochemical method:

FeatureDescription
Reactants Indoles, Inorganic Sulfites (e.g., Na₂S₂O₅, NaHSO₃), Alcohols
Reaction Cell Undivided electrolysis cell
Key Transformation Csp²–H sulfonylation
SO₂ Source Inorganic sulfite
Conditions Mild
Products Indoyl sulfonate esters

This method has been shown to be controllable. For example, indole sulfonate esters 5a and 6a can be prepared selectively by tuning the electrochemical conditions. The electrochemical sulfonylation in the presence of Na₂S₂O₅ provides product 5a in 67% yield, while the electrosynthesis of 6a from 4a , NaHSO₃, and methanol (B129727) proceeds in 72% yield via a sulfonylation/reduction sequence. acs.org

An interesting facet of the electrochemical sulfonylation of indoles is the possibility of a paired electrosynthesis. acs.orgnih.gov In this process, the inorganic sulfite plays a dual role, leading to a sulfonylation/reduction sequence that efficiently delivers hydroxyl-substituted indole sulfonate esters. acs.orgnih.govacs.org This paired electrosynthesis demonstrates the versatility of electrochemical methods in achieving multiple transformations in a single pot.

Multi-step Synthetic Routes

Multi-step syntheses offer greater control and are often necessary for preparing specifically functionalized indole-5-sulfonyl chlorides.

Starting from Functionalized Indole Derivatives

The synthesis of 1H-indole-5-sulfonyl chloride and its derivatives can be achieved by starting with pre-functionalized indole precursors. ontosight.ai This approach allows for the strategic introduction of various substituents on the indole ring before the final sulfonyl chloride installation.

For example, the synthesis of 5-sulfonyl isatin (B1672199) derivatives involves the reaction of isatin with chlorosulfonic acid, which can then be reacted with various amines to produce a library of compounds. nih.gov Although the direct chlorosulfonation of isatin can lead to a mixture of products, this intermediate mixture can be used to synthesize target compounds in good yields. nih.gov

Another multi-step approach involves the synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)-. This is typically achieved by reacting an indole compound with 5-amino-2-chlorobenzenesulfonyl chloride in the presence of a base. ontosight.ai This highlights the use of a pre-formed sulfonyl chloride to introduce the desired sulfonyl group onto the indole nitrogen.

The synthesis of new functionalized indoles can also begin with precursors like ethyl indol-2-carboxylate. researchgate.net Alkylation of the indole nitrogen followed by other transformations can lead to a variety of substituted indoles, which could then potentially undergo sulfonation to yield the desired sulfonyl chlorides. researchgate.net

The following table outlines a general multi-step synthetic sequence:

StepDescriptionExample
1 Functionalization of the Indole Core Introduction of substituents at various positions of the indole ring.
2 Introduction of the Sulfonyl Group Reaction with a sulfonating agent, such as chlorosulfonic acid or a pre-formed sulfonyl chloride.
3 Further Derivatization (Optional) Conversion of the sulfonyl chloride to sulfonamides or other derivatives.

This multi-step strategy provides the flexibility to synthesize a diverse range of indole-5-sulfonyl chloride derivatives with specific substitution patterns tailored for various applications.

Preparation of Indole-based Sulfonamides as Precursors

The synthesis of indole-based sulfonamides is a common and versatile strategy for accessing a wide range of derivatives. These sulfonamides can then be further modified or used directly in various applications.

Reaction of Indole-3-carbohydrazide with Aryl Sulfonyl Chlorides

A notable method for preparing indole-based sulfonamides involves the reaction of an indole-3-carbohydrazide with various aryl sulfonyl chlorides. nih.govresearchgate.net For instance, a series of new indole-based-sulfonamide derivatives (A1–A8) were synthesized by reacting 5-fluoro-1H-indole-3-carbohydrazide with different aryl sulfonyl chlorides in the presence of pyridine (B92270). nih.gov This reaction is typically carried out by heating the mixture under reflux for a couple of hours. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov After the reaction is complete, the solvent is removed under vacuum, and the crude product is recrystallized from ethanol (B145695) to yield the pure sulfonamide derivatives with good yields, ranging from 78% to 85%. nih.gov

This method has been successfully applied to produce a variety of indole sulfonamides with different substitutions on the aryl ring of the sulfonyl chloride. nih.gov The resulting compounds have been characterized using various spectroscopic techniques. nih.govresearchgate.net

Synthesis of Indolesulfonamides with Polar Substituents

To enhance the polarity and potentially improve the pharmacokinetic properties of indole-based compounds, researchers have focused on synthesizing indolesulfonamides with polar substituents. csic.es A study detailed the synthesis of 45 new indolesulfonamide analogues with modifications at the sulfonamide nitrogen, the methoxyaniline group, and the indole 3-position. csic.es These modifications were introduced to increase the polarity of the molecules. csic.es

One general procedure for synthesizing these indoline-sulfonamides involves reacting the appropriate starting materials at room temperature in a mixture of ethyl acetate (B1210297) and water with sodium bicarbonate under a nitrogen atmosphere. csic.es Upon completion, the reaction is diluted with methyl tert-butyl ether (MTBE) and cooled. The resulting precipitate is then filtered, washed with water and MTBE, and can be used in subsequent reactions without further purification. csic.es The introduction of polar groups, such as cyano substituents at the indole 3-position, has been shown to provide an optimal balance of anti-proliferative activity and polarity. csic.es

Formation of Sulfonyl Chloride from Sulfonic Acids

The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a fundamental transformation in organic synthesis. This method is also applicable to the indole series. The process typically involves the use of a chlorinating agent. researchgate.net

One common approach is the chlorosulfonation of an indole derivative. For example, 1H-indole-2,3-dione can be added to chlorosulfonic acid at a low temperature (below 5 °C). asianpubs.org The reaction mixture is then stirred and slowly heated to around 70 °C for several hours. asianpubs.org After cooling, the mixture is poured into ice water, and the resulting solid sulfonyl chloride is collected by filtration, washed with cold water, and dried. asianpubs.org

Other chlorinating agents that can be employed for the conversion of sulfonic acids to sulfonyl chlorides include thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride. researchgate.netchemicalbook.com The choice of reagent can influence the reaction conditions and the yield of the desired product. chemicalbook.com For instance, using thionyl chloride can lead to high yields of the sulfonyl chloride without the formation of sulfuric acid as a byproduct. chemicalbook.com

A more recent and milder method involves the use of a pyrylium (B1242799) salt (Pyry-BF4) to activate primary sulfonamides, enabling their conversion to sulfonyl chlorides. nih.gov This approach is particularly useful for the late-stage functionalization of complex molecules due to its mild reaction conditions and high selectivity for the primary sulfonamide group. nih.gov

Regioselectivity in Sulfonylation of Indole Core

The position at which the sulfonyl group is introduced onto the indole ring is a critical aspect of the synthesis, as it significantly influences the properties of the final compound. The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. bhu.ac.in

The regioselectivity of sulfonylation is influenced by several factors, including the reaction conditions and the nature of the substituents already present on the indole ring.

C-3 Sulfonylation: Sulfonation of indole typically occurs at the C-3 position when using the pyridine-sulfur trioxide complex in hot pyridine. bhu.ac.in This is because the C-3 position is the most nucleophilic site in the indole ring. bhu.ac.in

C-2 Sulfonylation: While C-3 is the preferred site for electrophilic attack, C-2 sulfonylation can be achieved under specific conditions. A facile method for regioselective C-2 sulfonylation of indoles has been described using molecular iodine as a mediator. nih.gov This reaction proceeds at room temperature and provides the 2-sulfonylated products in high yields. nih.gov Another approach utilizes iodine-catalyzed reaction of indoles with sodium sulfinates to selectively form 2-arylsulfonyl indoles. nih.gov

C-5 Sulfonylation: The synthesis of this compound specifically involves the introduction of the sulfonyl chloride group at the C-5 position. This is often achieved through chlorosulfonation of an appropriately substituted indole precursor. asianpubs.org

Influence of Substituents: The presence of substituents on the indole ring can direct the position of sulfonylation. If the C-3 position is already occupied, electrophilic substitution will likely occur at the C-2 position. bhu.ac.in If both C-2 and C-3 are blocked, the electrophile will typically attack the C-6 position. bhu.ac.in

The ability to control the regioselectivity of the sulfonylation reaction is crucial for the targeted synthesis of specific indole-based sulfonyl chlorides and their derivatives.

Reactivity and Reaction Pathways of 1h Indole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The primary reaction pathway for 1H-indole-5-sulfonyl chloride involves the nucleophilic substitution of the chloride atom on the sulfonyl group. smolecule.com This reactivity allows for the formation of stable sulfur-nitrogen or sulfur-oxygen bonds, leading to the synthesis of sulfonamides and sulfonate esters, respectively.

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding a class of compounds known as sulfonamides. cbijournal.com This transformation is a classic example of nucleophilic acyl substitution at a sulfur center.

The formation of sulfonamides from this compound proceeds through the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.comnih.gov Primary amines react readily to form secondary sulfonamides, while secondary amines yield tertiary sulfonamides. cbijournal.comucl.ac.uk

The general reaction can be summarized as follows:

With Primary Amines: R-NH₂ + ClSO₂-Indole → R-NH-SO₂-Indole + HCl

With Secondary Amines: R₂NH + ClSO₂-Indole → R₂N-SO₂-Indole + HCl

Research has demonstrated the successful synthesis of various indole-based sulfonamides using this method. For instance, 5-fluoro-1H-indole-3-carbohydrazide has been reacted with different aryl sulfonyl chlorides in pyridine to produce a series of novel sulfonamide derivatives. nih.gov Similarly, 5-sulfonyl isatin (B1672199) derivatives have been synthesized by reacting a mixture containing the corresponding sulfonyl chloride with secondary amines like 1-methylpiperazine. nih.gov The reaction between anilines and sulfonyl chlorides to form sulfonamides is also a well-established procedure. cbijournal.com

Table 1: Examples of Sulfonamide Formation from Indole (B1671886) Sulfonyl Chloride Derivatives

Amine Reactant Sulfonyl Chloride Derivative Base/Solvent Product Class Reference
Aryl/Heteroaryl Amines This compound Pyridine Aryl/Heteroaryl Indole Sulfonamides cbijournal.com
1-Methylpiperazine 5-Sulfonyl isatin chloride intermediate Not specified Piperazinyl-sulfonyl-indole-dione nih.gov
Primary and Secondary Amines Generic Sulfonyl Chlorides Triethylamine (TEA)/THF N-substituted Sulfonamides cbijournal.com

While the reaction between amines and sulfonyl chlorides often proceeds efficiently with a simple base, various catalytic systems have been developed to improve reaction conditions, yields, and substrate scope for general sulfonamide synthesis. organic-chemistry.orgthieme-connect.com

Palladium Catalysis: Palladium-catalyzed Suzuki-Miyaura coupling has been employed for the three-component synthesis of sulfonamides from sulfuric chloride, secondary amines, and arylboronic acids. rsc.org This method involves the in situ generation of a sulfamoyl chloride which then couples with the boronic acid. rsc.org

Copper Catalysis: Copper-catalyzed systems have been used for the aminosulfonylation of aryldiazonium salts with sulfur dioxide surrogates (like DABSO) and N-chloroamines to produce a wide range of sulfonamides under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for preparing sulfonamides. The reaction of a sulfonic acid with a halogenating agent like 2,4,6-trichloro- Current time information in Bangalore, IN.ekb.eg-triazine generates the sulfonyl chloride in situ, which then reacts with an amine to yield the sulfonamide in high yields. cbijournal.comekb.eg

Table 2: Catalytic and Alternative Methods in Sulfonamide Synthesis

Method Catalyst/Reagent Reactants Key Feature Reference
Suzuki-Miyaura Coupling Palladium Catalyst Sulfuric chloride, Secondary Amine, Arylboronic Acid Redox-neutral, three-component synthesis. rsc.org rsc.org
Aminosulfonylation Copper Catalyst, DABSO Aryldiazonium salt, N-chloroamine Utilizes a stable SO₂ surrogate. organic-chemistry.org organic-chemistry.org

This compound can also react with alcohols or phenols to form sulfonate esters. smolecule.com This reaction is analogous to the formation of sulfonamides, with the oxygen atom of the hydroxyl group acting as the nucleophile. deogiricollege.org

The reaction of a sulfonyl chloride with an alcohol or phenol (B47542) is a standard method for synthesizing sulfonate esters. eurjchem.comyoutube.com The process typically requires a base, often pyridine, which can also serve as the solvent, to neutralize the HCl byproduct. youtube.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom, displacing the chloride. youtube.com

This method has been widely applied to various phenols and sulfonyl chlorides, with studies showing that sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups react efficiently to give good to excellent yields of the corresponding sulfonate esters. researchgate.net The use of catalytic 4-dimethylaminopyridine (B28879) (DMAP) has also been shown to be effective in sulfonylation reactions. deogiricollege.org

Table 3: Synthesis of Sulfonate Esters from Sulfonyl Chlorides

Nucleophile Sulfonyl Chloride Conditions Product Reference
Phenol Varied Aryl Sulfonyl Chlorides Base (e.g., Pyridine) Aryl Sulfonate Esters researchgate.net
Alcohol Generic Sulfonyl Chloride Pyridine Alkyl Sulfonate Ester youtube.com

Electrochemical methods provide a modern, often milder, alternative for synthesizing sulfonate esters, avoiding the need for harsh reagents. eurjchem.com A direct electrochemical sulfonylation has been developed for the synthesis of various indole sulfonate esters. nih.gov This method involves the reaction between an indole, an inorganic sulfite (B76179) (acting as the SO₂ source), and an alcohol in an undivided electrolysis cell under mild conditions. nih.govamazonaws.com This approach represents a direct C-H functionalization to form the sulfonate ester.

Another electrochemical approach involves the synthesis of sulfonate esters from sulfonyl hydrazides. In this method, conducting the reaction in an alkyl alcohol solvent at a constant current leads to the formation of alkyl sulfonic esters in moderate to good yields. rsc.org Mechanistic studies suggest the formation of sulfonyl radicals which then react with alkoxy radicals to generate the final ester product. rsc.org

Table 4: Electrochemical Synthesis of Sulfonate Esters

Method Starting Materials Key Features Product Reference
Direct Electrochemical Sulfonylation Indole, Inorganic Sulfite, Alcohol C-H functionalization, mild conditions, undivided cell. nih.gov Indole Sulfonate Ester nih.govamazonaws.com

Formation of Sulfonate Esters

Reactions Involving the Indole Nucleus

The indole core of this compound is an electron-rich aromatic system, yet its reactivity is significantly modulated by the strongly electron-withdrawing sulfonyl chloride group at the C-5 position. This leads to a nuanced chemical behavior, particularly in reactions targeting the pyrrole (B145914) portion of the indole ring.

Functionalization at the N-1 Position of Indole

The nitrogen atom (N-1) of the indole ring is a key site for functionalization, which can alter the electronic properties of the entire molecule and direct subsequent reactions. A common strategy involves the deprotonation of the N-H bond using a base, followed by reaction with an electrophile.

For instance, N-acylation can be achieved with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (DMAP). researchgate.net This method is particularly effective for indoles bearing electron-withdrawing groups at the C-5 position, such as the sulfonyl chloride in the title compound. researchgate.net

Similarly, sulfonylation at the N-1 position is a prevalent modification. The general method involves deprotonation with a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of a sulfonyl chloride, like p-toluenesulfonyl chloride. nih.gov Weaker bases including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and triethylamine (NEt3) have also been successfully employed for N-sulfonylation, offering a simpler and more general process. researchgate.net

These N-functionalization reactions are crucial as the group installed on the nitrogen can serve as a protecting group or as a directing group to control regioselectivity in further functionalization steps at the carbon atoms of the indole ring. nih.govbeilstein-journals.org

Table 1: Conditions for N-1 Functionalization of Indole Derivatives

Reaction TypeReagentsBaseOutcome
N-AcylationCarboxylic Acids, DCC, DMAPDMAPHigh yields with C-5 electron-withdrawing groups. researchgate.net
N-Sulfonylationp-Toluenesulfonyl chlorideSodium HydrideEffective for tosylation of the indole nitrogen. nih.gov
N-BenzylationBenzyl HalidesKOH, NaOH, NEt3Provides N-benzylated indoles in high yields. researchgate.net
N-MethylationMethylating AgentsKOH, NaOH, NEt3Efficient N-methylation of the indole core. researchgate.net

Functionalization at C-2 and C-3 Positions of Indole Ring

The C-2 and C-3 positions of the indole nucleus are the most common sites for electrophilic substitution and transition-metal-catalyzed functionalization due to the high electron density of the pyrrole ring.

In general indole chemistry, C-3 functionalization through reactions like the Friedel-Crafts type is typically straightforward. nih.gov For example, the sulfenylation of indoles with reagents like sulfonyl chlorides or sodium sulfinates predominantly yields 3-sulfenylindoles. nih.gov However, achieving functionalization at the C-2 position is often more challenging and may require the installation of a directing group on the indole nitrogen. nih.gov In some palladium-catalyzed arylations, C-2 selectivity can be achieved through a C-3 to C-2 migration of the palladium catalyst. acs.org

The presence of a sulfonyl group, whether on the nitrogen or the benzene (B151609) ring, exerts a profound influence on the reactivity and regioselectivity of the indole nucleus.

Electronic Effect : A sulfonyl group is strongly electron-withdrawing, which deactivates the indole ring towards traditional electrophilic substitution. This effect means that indoles with electron-donating groups react faster in electrophilic reactions like sulfenylation compared to those with electron-withdrawing groups. researchgate.net Conversely, this electron deficiency can enable alternative reaction pathways. For example, 1,2-bis(phenylsulfonyl)-1H-indole becomes sufficiently electron-poor to undergo nucleophilic attack at the C-3 position, a reactivity pattern contrary to that of typical electron-rich indoles. arkat-usa.org

Directing Group Effect : A sulfonyl group attached to the N-1 position can act as a powerful directing group in transition-metal-catalyzed reactions. A notable example is the N-(2-pyridyl)sulfonyl group, which selectively directs palladium-catalyzed C-H alkenylation to the C-2 position. beilstein-journals.org This control of regioselectivity is crucial for synthesizing specifically substituted indole derivatives. beilstein-journals.org Similarly, the N-phenylsulfonyl group in 1-(phenylsulfonyl)indole (B187392) facilitates Friedel-Crafts acylation at the C-3 position. acs.org

Modern synthetic methods have enabled the direct functionalization of otherwise unreactive C-H bonds, often through elegant cascade reactions catalyzed by transition metals. These strategies offer high atom economy and allow for the construction of complex molecular architectures from simple indole precursors.

Palladium-catalyzed reactions are particularly prominent for the C-H functionalization of indoles. beilstein-journals.org Methodologies have been developed for the selective C-H alkenylation at both the C-2 and C-3 positions. beilstein-journals.org The regiochemical outcome can often be controlled by the choice of protecting group on the indole nitrogen. beilstein-journals.org For instance, intramolecular palladium-catalyzed reactions of alkenylindoles can lead to annulated products, forming new carbocyclic rings fused to the indole core. beilstein-journals.org

More complex cascade reactions have also been reported. Rhodium(III)-catalyzed systems can achieve chemo-divergent annulations involving a C-2–H activation step to build fused diazepine (B8756704) structures. nih.gov Furthermore, visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating radical cascade reactions to synthesize indole alkaloids or for performing cascade sulfonylation-cyclization reactions with sulfonyl chlorides. researchgate.netaablocks.com Recent advances include Pd(II)/Cu(I) co-catalyzed dual C-H functionalization at both the C-2 and C-3 positions simultaneously using specific bifunctional reagents. researchgate.net

Table 2: Examples of C-H Functionalization Strategies for Indoles

Position(s)Reaction TypeCatalyst SystemKey Feature
C-2C-H AlkenylationPd(II) with N-(2-pyridyl)sulfonyl directing groupDirecting group controls regioselectivity. beilstein-journals.org
C-3C-H AlkenylationPd(II) with N-benzyl protecting groupProtecting group influences site of attack. beilstein-journals.org
C-2C-H Activation/AnnulationRh(III)Chemo-divergent synthesis of fused heterocycles. nih.gov
C-2 & C-3Dual C-H FunctionalizationPd(II)/Cu(I)Simultaneous functionalization of both positions. researchgate.net

Acylation Reactions

Acylation, the introduction of an acyl (RCO-) group, is a fundamental transformation for the indole nucleus. The Friedel-Crafts acylation of 1-(phenylsulfonyl)indole using an acid chloride and a Lewis acid catalyst proceeds efficiently to yield 3-acylindoles. acs.org The N-sulfonyl group serves to protect the nitrogen and activate the ring for a clean reaction at the C-3 position. acs.org

Direct acetylation of an unprotected indole with acetic anhydride (B1165640) can lead to the formation of 1,3-diacetyl indole. researchgate.net Subsequent selective hydrolysis can then furnish the 3-acetyl indole. researchgate.net As mentioned previously, N-acylation is also a facile process, especially for indoles like the title compound that possess a C-5 electron-withdrawing group. researchgate.net

Reduction Reactions

The pyrrole ring of the indole nucleus can be selectively reduced to afford the corresponding indoline (B122111) (2,3-dihydroindole) derivative. smolecule.com This transformation is a common strategy in indole chemistry to alter the electronic and steric properties of the molecule or to enable further functionalization patterns that are not accessible with the aromatic indole core. While specific studies on the reduction of this compound are not detailed, the general reactivity of the indole ring suggests it is susceptible to reduction under appropriate catalytic hydrogenation or chemical reduction conditions. smolecule.comrsc.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic methodologies. These investigations often reveal the formation of transient species and the influence of various reaction parameters.

While many reactions of sulfonyl chlorides proceed through ionic pathways, the involvement of sulfonyl radicals as intermediates has been identified in certain transformations. researchgate.net Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under specific conditions, such as through photolysis, thermolysis, or single-electron transfer (SET) processes initiated by metals or organic mediators. magtech.com.cn

These highly reactive intermediates can participate in a variety of reactions, including addition to multiple bonds and cyclization reactions. For instance, the elimination of a sulfonyl radical from an α-sulfonamidoyl radical can lead to the formation of imines. nih.gov Although direct evidence for the involvement of sulfonyl radicals in the majority of this compound's typical reactions (like sulfonamide formation) is not prevalent in the literature, it is a plausible pathway under radical-promoting conditions. Copper-catalyzed systems, for example, have been shown to involve sulfonyl radicals in transformations of related sulfonyl chlorides. smolecule.com

Recent studies have highlighted the generation of sulfonyl radicals from various precursors, including sulfonyl chlorides, for subsequent reactions. researchgate.net These methods often employ visible-light photoredox catalysis or other radical initiation techniques to achieve sulfonylation of various substrates. researchgate.net

Transition metal catalysis has emerged as a powerful tool for the functionalization of indoles and for reactions involving sulfonyl chlorides. arabjchem.orgresearchgate.net These catalysts can offer milder reaction conditions, higher selectivity, and access to novel reaction pathways that are not achievable through traditional methods.

Palladium-catalyzed reactions are particularly prominent in indole chemistry. beilstein-journals.org For instance, palladium catalysts can facilitate the cross-coupling of the indole C-H bonds with various partners. While the primary use of this compound is as a sulfonylating agent, the indole ring itself can undergo palladium-catalyzed C-H functionalization. The regioselectivity of these reactions can often be controlled by directing groups. beilstein-journals.org A Pd(OAc)₂-mediated system has been shown to effect C-H activation, with ligands like 2,2'-bipyridine (B1663995) improving the turnover number.

Rhodium(III) catalysts are also widely used for the C-H functionalization of indoles, often leading to the synthesis of complex polycyclic indole derivatives. nih.govnih.gov These reactions typically proceed through a C-H activation/annulation cascade. The choice of the transition metal catalyst can be crucial in determining the reaction outcome, with different metals promoting different cyclization pathways. nih.gov

Copper-catalyzed reactions have also been employed, for instance, in azide-alkyne cycloaddition reactions to synthesize complex indole derivatives. Mechanistic studies of copper-catalyzed systems with sulfonyl chlorides have suggested the involvement of sulfur-centered radical intermediates generated through the homolysis of the chlorine-sulfur bond. smolecule.com

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Indole Derivatives

Catalyst SystemSubstrate TypeReaction TypeKey Features
Pd(OAc)₂ / 2,2'-bipyridineIndole derivativeC-H Activation/SulfonationImproved turnover number with ligand.
Rh(III) complexesIndole derivativeC-H Functionalization/AnnulationSynthesis of polycyclic indole-fused systems. nih.govnih.gov
Copper saltsIndole derivative with alkyneAzide-Alkyne CycloadditionFormation of triazole-substituted indoles.
Palladium(II) complexesN-(2-pyridyl)sulfonyl indoleC-2 AlkenylationDirecting-group controlled regioselectivity. beilstein-journals.org

The outcome of reactions involving this compound is highly dependent on the reaction conditions. Careful control of parameters such as temperature, solvent, and the presence of additives is essential for achieving the desired product in high yield and purity.

Temperature: The reaction temperature can significantly affect the rate and selectivity of a reaction. For instance, in the synthesis of sulfonamides, reactions are often carried out at room temperature or below to control the exothermicity and prevent side reactions. nih.gov In some cases, heating may be necessary to drive the reaction to completion, but this can also lead to the formation of undesired byproducts.

Additives: Additives such as bases, catalysts, and radical initiators or scavengers play a crucial role in directing the course of a reaction.

Bases: In sulfonamide synthesis, a base such as pyridine or triethylamine is typically added to neutralize the hydrochloric acid generated during the reaction. researchgate.netnih.gov The choice and amount of base can impact the reaction rate and yield.

Catalysts: As discussed in the previous section, transition metal catalysts are key additives for enabling specific C-H functionalization and cross-coupling reactions. beilstein-journals.orgnih.gov

Oxidants: In some catalytic cycles, an oxidant is required to regenerate the active catalyst. For example, Cu(OAc)₂ is used as an oxidant in some palladium-catalyzed C-H activation reactions.

The table below summarizes the effect of various reaction conditions on the reactivity of sulfonyl chlorides.

Table 2: Influence of Reaction Conditions on Reactions of Sulfonyl Chlorides

Reaction ConditionEffectExample
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to byproducts.Sulfonamide formation is often conducted at or below room temperature to control reactivity. nih.gov
Solvent Influences solubility, stability of intermediates, and reaction rate.Anhydrous polar aprotic solvents like dichloromethane (B109758) or THF are used to prevent hydrolysis of the sulfonyl chloride.
Bases Neutralize acidic byproducts and can act as catalysts.Pyridine or triethylamine is used to scavenge HCl in sulfonamide synthesis. researchgate.netnih.gov
Catalysts Enable new reaction pathways and improve selectivity.Palladium or rhodium catalysts are used for C-H functionalization of the indole ring. nih.gov
Oxidants Regenerate the active catalyst in catalytic cycles.Cu(OAc)₂ is used as an oxidant in some Pd-catalyzed reactions.

Advanced Characterization Techniques for 1h Indole 5 Sulfonyl Chloride Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for the elucidation of the structural features of 1H-indole-5-sulfonyl chloride derivatives. These methods probe the interactions of molecules with electromagnetic radiation, yielding data that is fundamental to structural assignment and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including derivatives of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. The chemical shifts (δ) of protons in indole-based sulfonamides are influenced by the electronic effects of the sulfonyl group and other substituents on the indole (B1671886) ring and the sulfonamide nitrogen. For instance, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. Aromatic protons on the indole and any aryl substituents on the sulfonamide moiety resonate in the range of 7-9 ppm.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons in the indole ring of these derivatives typically appear in the region of 100-140 ppm. The presence of the electron-withdrawing sulfonyl group influences the chemical shifts of the carbons in the benzene (B151609) portion of the indole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly useful for determining the stereochemistry and through-space proximity of protons. nih.gov In the context of complex indole derivatives, NOESY experiments can confirm the regiochemistry of substitution, for example, by showing correlations between protons on the indole core and those on adjacent substituents. nih.gov For instance, NOESY spectra have been used to confirm the C5-positioning of substituents by observing correlations between the indole N-H proton and the H7 proton, as well as between H6 and H7. nih.gov

¹H NMR Spectral Data for Selected this compound Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
3,3-dichloro-2-oxoindoline-5-sulfonyl chloride CD₃COCD₃8.39 (d, J = 2.0 Hz, 1H), 8.23 (dd, J = 8.5, 2.0 Hz, 1H), 7.46 (d, J = 8.5 Hz, 1H), 3.29 (s, 1H) asianpubs.org
3,3-dichloro-1-ethyl-2-oxoindoline-5-sulfonyl chloride CDCl₃8.30 (d, J = 1.9 Hz, 1H), 8.15 (dd, J = 8.5, 2.0 Hz, 1H), 7.11 (d, J = 8.5 Hz, 1H), 3.90 (q, J = 7.3 Hz, 2H), 1.38 (t, J = 7.3 Hz, 3H) asianpubs.org
5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione DMSO-d₆11.47 (s, 1H), 7.90 (dd, J = 8.4, 2.0 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H), 2.90 (s, 4H), 2.36 (t, J = 4.4 Hz, 4H), 2.14 (s, 3H) nih.gov
N-(4-hydroxyphenyl)-2-oxoindoline-5-sulfonamide derivative DMSO-d₆11.78 (s, 1H), 9.71 (s, 1H), 9.35 (s, 1H), 7.79 (d, J = 1.6 Hz, 1H), 7.66 (dd, J = 8.3, 1.8 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 6.62 (d, J = 8.8 Hz, 2H) asianpubs.org

¹³C NMR Spectral Data for a 5-[(4-Fluorophenyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione Derivative

Solvent¹³C NMR Chemical Shifts (δ, ppm)
DMSO-d₆183.3, 160.0, 156.9 (d, J = 229 Hz), 154.4, 147.7, 137.6, 128.9, 123.9, 118.8, 118.6 (d, J = 7.5 Hz), 115.8 (d, J = 21 Hz), 113.3, 49.1, 46.3 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the indole ring, the S=O bonds of the sulfonyl group, and any carbonyl (C=O) groups from modifications. japsonline.com The characteristic stretching vibrations for the sulfonyl group (SO₂) are typically observed as two strong bands in the regions of 1385-1323 cm⁻¹ (asymmetric) and 1177-1138 cm⁻¹ (symmetric). asianpubs.orgjapsonline.com The N-H stretch of the indole ring is usually seen as a sharp peak around 3300 cm⁻¹. japsonline.com

Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H (indole)3375 - 3281 asianpubs.orgresearchgate.net
C=O1767 - 1678 asianpubs.orgjapsonline.com
C=N1597 - 1593 japsonline.com
SO₂ (asymmetric)1385 - 1323 asianpubs.orgjapsonline.com
SO₂ (symmetric)1177 - 1138 asianpubs.orgjapsonline.com

Mass Spectrometry (HR-EIMS, ESI-MS, DART-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile molecules like many indole derivatives, allowing for the determination of the molecular ion peak, often as [M+H]⁺ or [M-H]⁻. asianpubs.orgnih.gov This technique is frequently coupled with liquid chromatography for LC-MS analysis. While less commonly reported for this specific class of compounds, other techniques like high-resolution electron ionization mass spectrometry (HR-EIMS) and Direct Analysis in Real Time (DART-MS) can also provide valuable structural information.

High-Resolution Mass Spectrometry (ESI-MS) Data for Selected this compound Derivatives

CompoundMolecular FormulaCalculated m/zFound m/zIonReference
3,3-dichloro-2-oxoindoline-5-sulfonyl chloride C₈H₄NO₃SCl₃297.8899297.8897[M-H]⁻ asianpubs.org
N-(4-hydroxyphenyl)-3,3-dichloro-2-oxoindoline-5-sulfonamide C₁₄H₁₀N₂O₄SCl₂370.9660370.9660[M-H]⁻ asianpubs.org
1-ethyl-N-(4-hydroxyphenyl)-3,3-dichloro-2-oxoindoline-5-sulfonamide C₁₆H₁₄N₂O₄SCl₂398.9973398.9965[M-H]⁻ asianpubs.org
5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione C₁₃H₁₅N₃O₄S310.16310.16[M+H]⁺ nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to investigate the redox properties of this compound derivatives. nih.govnih.gov The indole nucleus is known to be electroactive and can be oxidized at various electrode surfaces. nih.gov These techniques provide valuable information about the oxidation and reduction potentials of the compounds, which can be related to their electronic structure and potential for involvement in redox processes.

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For indole sulfonamide derivatives, CV studies typically reveal an irreversible oxidation peak, indicating that the oxidized species is not stable on the timescale of the experiment. nih.gov The potential at which this peak occurs provides insight into the ease of oxidation of the molecule, which can be influenced by the nature of substituents on the indole ring and the sulfonamide group. nih.govnih.gov

Square wave voltammetry is a more sensitive technique that can be used for quantitative analysis and to further investigate the redox mechanisms. By studying the effect of parameters such as pH and scan rate on the voltammetric response, information about the number of electrons and protons involved in the electrochemical reaction can be obtained. nih.gov Furthermore, electrochemical parameters like the standard heterogeneous rate constant (kₛ) and the electroactive surface coverage (Γ) can be calculated from the CV data. nih.govnih.gov

Electrochemical Parameters for Indole-based Sulfonamide Derivatives

Derivative SubstituentOxidation Peak Potential (Eₚ, V) vs Ag/AgClReference
4-methylphenyl0.58 nih.gov
4-methoxyphenyl0.56 nih.gov
4-chlorophenyl0.62 nih.gov
4-bromophenyl0.63 nih.gov
2,4,6-trimethylphenyl0.54 nih.gov
Determined by cyclic voltammetry in 10% aqueous ethanol (B145695) (pH 7.4) at a pencil graphite (B72142) electrode.

Chromatographic Methods (e.g., HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound derivatives. High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose.

High-performance liquid chromatography (HPLC) is widely used to analyze reaction mixtures and to determine the purity of the final products. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is a common approach for these compounds. The retention time of a compound in the chromatogram is a characteristic property under specific conditions (column, mobile phase, flow rate, and temperature) and can be used for identification when compared to a reference standard. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For preparative applications, HPLC can be used to isolate pure compounds from complex mixtures. rsc.org

Typical HPLC Conditions for the Analysis of Indole Derivatives

ParameterDescription
Column Reversed-phase, such as C18 science.gov
Mobile Phase Isocratic or gradient mixture of water with acetonitrile or methanol (B129727) science.gov
Detector UV, typically in the range of 240-300 nm science.gov
Flow Rate Typically 0.8 - 2.0 mL/min science.gov
Analysis Type Purity assessment, quantitative analysis, preparative separation researchgate.netrsc.org

Computational and Theoretical Studies on 1h Indole 5 Sulfonyl Chloride and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how indole-5-sulfonamide derivatives, synthesized from the 1H-indole-5-sulfonyl chloride precursor, interact with their protein targets.

Molecular docking studies have successfully elucidated the binding modes of various indole-5-sulfonamide derivatives with several key protein targets, revealing the specific molecular interactions that drive their biological activity.

Carbonic Anhydrases (CAs): In studies of 1-acylindoline-5-sulfonamides as inhibitors of cancer-related CA IX, docking simulations revealed that the sulfonamide group coordinates with the catalytic Zn²⁺ ion as a sulfonamidate anion. A critical and consistent interaction is the formation of hydrogen bonds with the backbone of the Thr199 residue. Additionally, the indoline (B122111) core establishes arene-H interactions with Leu198. The unique orientation of the 1-acyl group allows for the formation of an additional hydrogen bond with the Gln92 residue, enhancing binding affinity and contributing to the inhibitor's potential. nih.gov

Aromatase: For sulfonamide-based indoles designed as aromatase inhibitors, molecular docking showed that the most potent compounds occupy the same binding site as the natural substrate, androstenedione. This suggests a competitive mode of inhibition. Key interactions for the most active analogs include mimicking the hydrogen bond interactions of the natural substrate with MET374 and ASP309 residues within the enzyme's active site. nih.govresearchgate.net

Janus Kinase 3 (JAK3): In an analysis of indole-based diaza-sulfonamides targeting the JAK3 protein, a member of a critical signaling pathway, docking studies showed binding affinities ranging from -8.8 to -9.7 kcal/mol. The compounds fit within the protein's binding site, establishing hydrogen bond interactions similar to the known drug Doxorubicin. nih.gov

Other Enzymes: Docking studies of bisindolylmethane sulfonamides with α-amylase have identified key interactions, including hydrogen bonds, π–π stacking, and cation-π interactions that confirm their inhibitory mechanism. researchgate.net Similarly, studies on amino acid-sulfonamide conjugates targeting carbonic anhydrase-I showed that the compounds fit well into the active site, with the most promising candidates forming H-bonds with Thr199 and π-alkyl interactions with Pro202. researchgate.net

The following table summarizes the key interactions observed in docking studies for indole (B1671886) sulfonamide derivatives with various protein targets.

Target ProteinDerivative ClassKey Interacting ResiduesTypes of InteractionsDocking Score (kcal/mol)
Carbonic Anhydrase IX1-Acylindoline-5-sulfonamidesThr199, Leu198, Gln92, Zn²⁺Hydrogen Bonds, Arene-H, Metal CoordinationNot Specified
AromatasePhenoxy-indoles with sulfonamidesMET374, ASP309Hydrogen BondsNot Specified
JAK3Indole-based diaza-sulfonamidesNot SpecifiedHydrogen Bonds-8.8 to -9.7
α-AmylaseBisindolylmethane sulfonamidesNot SpecifiedHydrogen Bonds, π–π StackingNot Specified
Carbonic Anhydrase IAmino acid-sulfonamide conjugatesThr199, Pro202Hydrogen Bonds, π-Alkyl-6.9 to -7.8

SAR and QSAR studies provide a quantitative correlation between the chemical structure of a compound and its biological activity, offering a predictive framework for designing more potent molecules.

Structure-Activity Relationship (SAR): SAR analyses of indole-5-sulfonamide derivatives have yielded several key insights. For inhibitors of carbonic anhydrase, replacing an aminoindane scaffold with an indoline core significantly increases activity against cytosolic CA I and CA II isoforms. nih.gov The nature of the acyl group attached at the 1-position of the indoline ring is crucial; for instance, derivatives with chlorine-substituted benzoic acids demonstrate lower affinity for the off-target CA I isoform, enhancing selectivity. nih.gov Furthermore, the N1 amino group of the sulfonamide moiety is critical; it should generally be monosubstituted, as disubstitution often leads to a loss of activity. youtube.com The aromatic ring of the core indole structure is also essential and should not be replaced by other ring systems. youtube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully constructed to predict the activity of indole-sulfonamide derivatives against various targets.

Anticancer Activity: A QSAR model for indole-sulfonamide derivatives as anticancer agents revealed that properties such as charge, mass, polarizability, van der Waals volume, and electronegativity are key influencers of cytotoxic activity. acs.org

Aromatase Inhibition: A QSAR study on sulfonamide-based indoles as aromatase inhibitors identified the Moran autocorrelation descriptor (MATS6e), which relates to electronegativity, as a significant factor. nih.govresearchgate.net The model showed that a para-phenoxy indole derivative had a higher MATS6e value and correspondingly higher inhibitory activity compared to its ortho-phenoxy counterpart. nih.govresearchgate.net

The table below presents key descriptors identified in QSAR models for indole-sulfonamide derivatives.

Biological ActivityQSAR Model TypeKey Molecular DescriptorsImplication of Descriptors
Anticancer (MOLT-3 cell line)Multiple Linear Regression (MLR)Charge, Mass, Polarizability, van der Waals volume, ElectronegativityThese properties collectively influence how the compound interacts with its biological target.
Aromatase InhibitionMLRMATS6e (Moran autocorrelation of order 6, weighted by electronegativity)Higher electronegativity at specific topological distances within the molecule enhances inhibitory activity.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers a window into the electronic structure and reactivity of molecules, providing mechanistic insights that are difficult to obtain through experimental means alone. Studies on indole-based sulfonamides have utilized techniques like Density Functional Theory (DFT) and electrochemical analysis to understand their behavior.

Electrochemical studies, supported by computational analysis, have proposed an oxidation mechanism for indole sulfonamide derivatives. nih.govresearchgate.net The process is suggested to occur via the transfer of one electron and one proton at the C2 position of the indole's pyrrole (B145914) ring. nih.govresearchgate.net Understanding these redox properties is valuable as it can serve as a model for the mechanism of electron exchange between indole-containing enzymes and their substrates. researchgate.net

DFT calculations have been employed to predict the structural and electronic properties of indole sulfonamide derivatives. These studies help in understanding the molecule's reactivity through the calculation of global descriptors and the analysis of molecular electrostatic potential maps, which identify likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT has been used to simulate vibrational spectra (FTIR) and NMR chemical shifts. nih.govmdpi.com For example, the calculated S-N stretching vibration mode in a sulfonamide compound was found to be in good agreement with experimental data, validating the computational model. nih.gov Time-dependent DFT (TD-DFT) has been used to assign UV-Vis spectral bands to specific electronic transitions, such as HOMO→LUMO transitions, providing a deeper understanding of the molecule's electronic behavior. mdpi.com

Prediction of Physicochemical Properties Relevant to Pharmacokinetics

The success of a drug candidate is highly dependent on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable profiles. rsc.org

Numerous computational studies have been conducted on indole-sulfonamide derivatives to predict their ADMET properties using platforms like SwissADME and pkCSM. indexcopernicus.comnih.govresearchgate.net These analyses typically evaluate a range of crucial parameters:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability. researchgate.net Many novel indole-sulfonamide derivatives have been shown to comply with these rules. researchgate.net

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well a compound will be absorbed after oral administration. rsc.orgjapsonline.com

Distribution: Predictions include blood-brain barrier (BBB) permeability, which is critical for drugs targeting the central nervous system, and plasma protein binding (PPB), which affects the concentration of free drug available to act on its target. rsc.org

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) is a key prediction, as inhibition of these enzymes can lead to adverse drug-drug interactions. rsc.org

Toxicity: Various toxicological endpoints are predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov

The following table provides a representative example of in silico predicted ADMET properties for a hypothetical indole-sulfonamide derivative based on published findings for this class of compounds.

PropertyPredicted Value/ClassificationSignificance in Pharmacokinetics
Absorption
Human Intestinal AbsorptionHighIndicates good absorption from the gut.
Caco-2 PermeabilityHighSuggests good potential for passive diffusion across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is unlikely to cross into the brain, which is desirable for non-CNS targets.
P-glycoprotein SubstrateNoIndicates the compound is not likely to be actively pumped out of cells, improving bioavailability.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the major CYP3A4 metabolic pathway.
Toxicity
AMES ToxicityNon-mutagenicLow risk of causing genetic mutations.
hERG I InhibitorNoLow risk of causing drug-induced cardiac arrhythmias.

These computational predictions are invaluable for prioritizing the synthesis and experimental testing of the most promising compounds, thereby accelerating the drug discovery process and reducing late-stage attrition. rsc.org

Q & A

Advanced Question

  • Temperature Control: Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis .
  • Moisture Avoidance: Use desiccants (e.g., molecular sieves) in sealed containers .
  • Decomposition Monitoring: Regular TLC or LC-MS checks to detect degradation products (e.g., indole-5-sulfonic acid) .

How do reaction conditions impact the hydrolysis of this compound?

Advanced Question
Hydrolysis kinetics depend on:

  • pH: Rapid in basic aqueous solutions (pH > 10) due to nucleophilic attack by hydroxide ions .
  • Solvent Composition: Hydrolysis accelerates in polar protic solvents (e.g., methanol/water mixtures) .
  • Mitigation: Use anhydrous conditions and scavengers (e.g., molecular sieves) during synthesis .

What methodologies ensure reproducibility in synthesizing this compound derivatives?

Q. Methodological Focus

  • Detailed Documentation: Record reagent batches, solvent purity, and ambient conditions (humidity/temperature) .
  • Standardized Protocols: Adopt stepwise procedures from literature (e.g., ’s CuI-catalyzed coupling) with rigorous purification .
  • Collaborative Validation: Cross-check results with independent labs to confirm reproducibility .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Question

  • DFT Calculations: Model transition states to predict regioselectivity in substitutions (e.g., sulfonamide vs. sulfonate formation) .
  • Solvent Effects: Use COSMO-RS simulations to optimize solvent selection for desired reaction pathways .
  • Validation: Compare computational predictions with experimental kinetic data .

What ethical considerations arise when publishing data on reactive intermediates like this compound?

Advanced Question

  • Safety Transparency: Disclose hazards (e.g., corrosive byproducts) to ensure safe replication .
  • Data Integrity: Avoid selective reporting of favorable results; include failed attempts to guide troubleshooting .
  • Environmental Impact: Address waste disposal protocols in publications to promote sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.